Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-5,10-dihydro-1,3-dimethyl- Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-5,10-dihydro-1,3-dimethyl-
Brand Name: Vulcanchem
CAS No.: 15989-59-0
VCID: VC0097030
InChI: InChI=1S/C14H14N4O3/c1-8(19)18-10-7-5-4-6-9(10)15-12-11(18)13(20)17(3)14(21)16(12)2/h4-7,15H,1-3H3
SMILES: CC(=O)N1C2=CC=CC=C2NC3=C1C(=O)N(C(=O)N3C)C
Molecular Formula: C14H14N4O3
Molecular Weight: 286.29 g/mol

Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-5,10-dihydro-1,3-dimethyl-

CAS No.: 15989-59-0

Main Products

VCID: VC0097030

Molecular Formula: C14H14N4O3

Molecular Weight: 286.29 g/mol

Benzo[g]pteridine-2,4(1H,3H)-dione,  5-acetyl-5,10-dihydro-1,3-dimethyl- - 15989-59-0

CAS No. 15989-59-0
Product Name Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-5,10-dihydro-1,3-dimethyl-
Molecular Formula C14H14N4O3
Molecular Weight 286.29 g/mol
IUPAC Name 5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione
Standard InChI InChI=1S/C14H14N4O3/c1-8(19)18-10-7-5-4-6-9(10)15-12-11(18)13(20)17(3)14(21)16(12)2/h4-7,15H,1-3H3
Standard InChIKey YGJFXMHGJNCDQO-UHFFFAOYSA-N
SMILES CC(=O)N1C2=CC=CC=C2NC3=C1C(=O)N(C(=O)N3C)C
Canonical SMILES CC(=O)N1C2=CC=CC=C2NC3=C1C(=O)N(C(=O)N3C)C
Synonyms Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-5,10-dihydro-1,3-dimethyl-
PubChem Compound 12357212
Last Modified Nov 11 2021
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